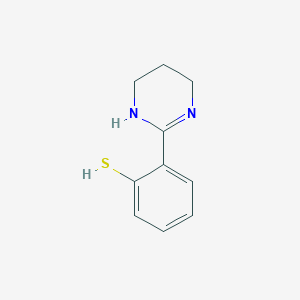

2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol

描述

属性

IUPAC Name |

2-(1,4,5,6-tetrahydropyrimidin-2-yl)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c13-9-5-2-1-4-8(9)10-11-6-3-7-12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHDUYRXLGSMLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)C2=CC=CC=C2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420763 | |

| Record name | 6-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexa-2,4-diene-1-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53440-32-7 | |

| Record name | 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53440-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Tetrahydropyrimidin-2(1H)-ylidene)cyclohexa-2,4-diene-1-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and characterization of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed analytical characterization of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol (CAS No. 53440-32-7). This compound integrates two pharmacologically significant moieties: the cyclic amidine core of tetrahydropyrimidine, known for its diverse biological activities, and the benzenethiol group, a key structural alert in medicinal chemistry. We present a robust and accessible synthetic protocol based on the direct condensation of thiosalicylic acid and 1,3-diaminopropane, elucidating the mechanistic rationale behind the chosen conditions. Furthermore, this guide establishes a self-validating characterization workflow, detailing the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complemented by physicochemical analysis. The content is designed for researchers, chemists, and drug development professionals, offering field-proven insights to ensure reproducible synthesis and unambiguous structural confirmation.

Introduction: Rationale and Significance

In the landscape of modern drug discovery, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The target molecule, 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol, is a compelling example of such a molecular architecture. The tetrahydropyrimidine ring system is a well-established pharmacophore found in compounds exhibiting a range of biological effects, including muscarinic agonism, which holds potential for treating cognitive disorders like Alzheimer's disease[1]. The broader pyrimidine class is foundational to numerous approved therapeutics, from antihypertensives to anticancer agents[2][3].

Concurrently, the benzenethiol (thiophenol) moiety serves as a versatile synthetic handle and an interactive functional group within biological systems. Its nucleophilicity and ability to coordinate with metal ions make it a recurring feature in enzyme inhibitors and other targeted agents. The synthesis and characterization of this specific conjugate are therefore of significant interest, providing a platform for further derivatization and exploration of its therapeutic potential. This guide aims to demystify its preparation and provide an authoritative protocol for its analysis.

Synthesis Strategy: A Mechanistic Approach

The synthesis of cyclic amidines, such as tetrahydropyrimidines, is most classically achieved through the condensation of a carboxylic acid derivative with a diamine[4][5]. Our selected strategy leverages this principle for its efficiency and use of readily available starting materials.

Retrosynthetic Analysis: The disconnection of the amidine C-N bonds points directly to 1,3-diaminopropane and a 2-mercaptobenzoic acid (thiosalicylic acid) derivative as the logical precursors.

Forward Synthesis Rationale: The reaction proceeds via a two-step, one-pot mechanism. Initially, the more nucleophilic primary amine of 1,3-diaminopropane attacks the electrophilic carbonyl carbon of thiosalicylic acid to form an amide linkage, yielding an N-(3-aminopropyl)-2-mercaptobenzamide intermediate. The critical subsequent step is an intramolecular cyclization, where the terminal primary amine attacks the amide carbonyl carbon. This equilibrium-driven process is facilitated by the removal of water, which acts as the leaving group, to form the stable six-membered cyclic amidine.

Causality of Experimental Choices:

-

Azeotropic Water Removal: The use of a Dean-Stark apparatus with a high-boiling solvent like toluene or xylene is crucial. By continuously removing the water byproduct, Le Châtelier's principle dictates that the reaction equilibrium is shifted decisively toward the cyclized product, ensuring a high conversion rate[5].

-

Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is a prudent measure. The thiol group is susceptible to oxidation, especially at elevated temperatures, which can lead to the formation of disulfide byproducts. An inert atmosphere mitigates this risk, ensuring a cleaner reaction profile.

Detailed Experimental Protocol: Synthesis

Materials & Reagents:

-

2-Mercaptobenzoic acid (Thiosalicylic acid, ≥98%)

-

1,3-Diaminopropane (≥99%)

-

Toluene (Anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Methanol

-

Diethyl ether

Equipment:

-

Three-neck round-bottom flask

-

Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Inert gas line (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Setup: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried.

-

Charging the Flask: To the flask, add 2-mercaptobenzoic acid (e.g., 10.0 g, 64.8 mmol) and 150 mL of anhydrous toluene.

-

Addition of Diamine: While stirring under a gentle flow of nitrogen, add 1,3-diaminopropane (e.g., 5.8 g, 78.0 mmol, 1.2 equivalents) dropwise to the suspension. A slight exotherm may be observed.

-

Reaction: Heat the mixture to reflux. Toluene will begin to collect in the Dean-Stark trap. Continue refluxing for 12-24 hours, or until water ceases to collect in the trap.

-

Cooling and Isolation: Allow the reaction mixture to cool to room temperature. A precipitate of the product should form. Cool the flask further in an ice bath for 30 minutes to maximize precipitation.

-

Filtration: Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove residual toluene.

-

Purification (Optional Acid-Base Extraction): If impurities are present, the crude product can be dissolved in dilute aqueous HCl. The solution is then washed with diethyl ether to remove non-basic impurities. Subsequently, the aqueous layer is cooled in an ice bath and neutralized with a saturated NaHCO₃ solution until the product precipitates. The solid is then collected by filtration, washed with deionized water, and dried under vacuum.

-

Final Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight. The product is typically obtained as a white to off-white solid.

Characterization: A Validating Workflow

Unambiguous structural confirmation is paramount. The following workflow outlines the key analytical techniques and expected results for validating the synthesis of 2-(1,4,5,6-tetrahydropyrimidin-2-yl)benzenethiol.

Spectroscopic and Physicochemical Data Interpretation

-

¹H NMR Spectroscopy (400 MHz, DMSO-d₆): The proton NMR spectrum is the most diagnostic tool for structural confirmation.

-

Aromatic Protons (δ 7.0-7.5 ppm): Expect a series of multiplets corresponding to the four protons on the benzene ring. The substitution pattern will lead to complex splitting.

-

Amine/Amidine Protons (δ ~8.0-9.0 ppm, broad): The two N-H protons of the tetrahydropyrimidine ring often appear as a broad, exchangeable singlet.

-

Thiol Proton (δ ~3.5-4.5 ppm, broad): The S-H proton typically appears as a broad singlet. Its chemical shift can be highly variable and concentration-dependent.

-

N-CH₂ Protons (δ ~3.4-3.6 ppm): A triplet integrating to 4H, representing the two methylene groups adjacent to the nitrogen atoms.

-

C-CH₂-C Proton (δ ~1.8-2.0 ppm): A multiplet (typically a pentet) integrating to 2H, corresponding to the central methylene group of the propane-1,3-diyl chain[6].

-

-

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆):

-

Amidine Carbon (C2, δ ~155-160 ppm): The characteristic downfield signal for the C=N carbon of the amidine group.

-

Aromatic Carbons (δ ~120-140 ppm): Multiple signals corresponding to the six carbons of the benzene ring.

-

N-CH₂ Carbons (δ ~40 ppm): A signal for the two equivalent methylene carbons attached to the nitrogen atoms.

-

C-CH₂-C Carbon (δ ~18-20 ppm): The signal for the central methylene carbon of the ring.

-

-

Infrared (IR) Spectroscopy (ATR):

-

N-H Stretch (3200-3400 cm⁻¹): A broad absorption band characteristic of the N-H bonds in the amidine system.

-

Aromatic C-H Stretch (~3050 cm⁻¹): A sharp peak just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (2850-2950 cm⁻¹): Absorptions from the methylene groups.

-

S-H Stretch (~2550 cm⁻¹): A weak, but distinct, absorption band for the thiol group[7][8].

-

C=N Stretch (~1620-1650 cm⁻¹): A strong band corresponding to the amidine C=N double bond.

-

Aromatic C=C Stretch (1450-1600 cm⁻¹): Several sharp bands characteristic of the benzene ring.

-

-

Mass Spectrometry (ESI+):

-

Molecular Ion: The primary validation is the observation of the protonated molecular ion [M+H]⁺ at m/z 193.08. The exact mass should be 192.0776 for the neutral molecule (C₁₀H₁₂N₂S)[9].

-

Fragmentation: Common fragmentation patterns may include the loss of the thiol group (-SH) or cleavage of the tetrahydropyrimidine ring.

-

-

Melting Point:

Summary of Characterization Data

| Analysis | Technique | Expected Result | Interpretation |

| Structure | ¹H NMR | δ ~7.0-7.5 (m, 4H), ~8.5 (br s, 2H), ~3.8 (br s, 1H), ~3.5 (t, 4H), ~1.9 (p, 2H) | Confirms presence of all proton environments: aromatic, N-H, S-H, and aliphatic ring protons. |

| ¹³C NMR | δ ~158 (C=N), ~120-140 (Ar-C), ~40 (N-CH₂), ~19 (C-CH₂-C) | Confirms carbon skeleton, including key amidine functional group. | |

| Functional Groups | IR | ~3300 (br), ~2550 (w), ~1630 (s), ~1580 (m) cm⁻¹ | Confirms N-H, S-H, C=N, and aromatic C=C functional groups. |

| Molecular Weight | MS (ESI+) | m/z = 193.08 [M+H]⁺ | Confirms the molecular formula C₁₀H₁₂N₂S. |

| Purity & Identity | Melting Point | 235-244 °C | A sharp melting point in this range indicates high purity and confirms identity. |

Conclusion and Future Outlook

This guide has detailed a reliable and mechanistically sound protocol for the synthesis of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol. The straightforward condensation reaction, coupled with a comprehensive and self-validating characterization workflow, makes this valuable molecule accessible for further investigation. The provided spectroscopic and physicochemical benchmarks serve as an authoritative reference for researchers.

Given the established pharmacological importance of its constituent scaffolds, this compound represents a promising starting point for the development of new chemical entities. Future work should focus on exploring its biological activity profile, particularly in areas such as oncology, neurodegenerative disease, and antimicrobial research. The thiol and secondary amine functionalities also offer rich opportunities for subsequent chemical modification to build libraries for structure-activity relationship (SAR) studies.

References

- The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of New Compounds.

- MDPI. (2022). Synthesis of Cyclic N-Acyl Amidines by [3 + 2] Cycloaddition of N-Silyl Enamines and Activated Acyl Azides.

- Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc.

- (n.d.). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES.

- National Institute of Standards and Technology. (n.d.).

- BLD Pharm. (n.d.). 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol.

- ResearchGate. (n.d.). The theoretically FT-IR spectrum of the title compounds by B3LYP/6-31G(d) methods.

- Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation.

- National Institute of Standards and Technology. (n.d.). Benzenethiol - IR Spectrum. NIST WebBook.

- ChemicalBook. (2023). 2-(1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)BENZENETHIOL (CAS 53440-32-7).

- Santa Cruz Biotechnology. (n.d.). 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol | CAS 53440-32-7.

- Santa Cruz Biotechnology. (n.d.). 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol | CAS 53440-32-7.

- Santa Cruz Biotechnology. (n.d.). 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol | CAS 53440-32-7.

- OUCI. (n.d.). Recent Advances in Amidines and Their Modern Synthetic Methodologies.

- Echemi. (n.d.). 2-(1,4,5,6-tetrahydro-2-pyrimidinyl)benzenethiol.

- ChemicalBook. (n.d.). 53440-32-7(2-(1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)BENZENETHIOL) Product Description.

- ResearchGate. (2025). Synthesis and properties of 1-aryl-2-alkyl-1,4,5,6-tetrahydropyrimidines.

- National Institute of Standards and Technology. (n.d.). Benzenethiol, 2-methyl-. NIST WebBook.

- MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- Revistas Bolivianas. (2013). Tetrahydropyrimidines synthesis.

- Google Patents. (n.d.).

- Arrow@TU Dublin. (2016). Synthesis of Orthogonally Protected Thioamide Dipeptides for Use in Solid-Phase Peptide Synthesis.

- Research Journal of Pharmacy and Technology. (2025).

- Michigan State University. (n.d.). Infrared Spectroscopy.

- ResearchGate. (2025). Thionation Using Fluorous Lawesson's Reagent | Request PDF.

- PubMed. (n.d.).

- ResearchGate. (2025). (PDF) Synthesis of 1-aryl-1,4,5,6-tetrahydropyrimidines and 1-aryl-3-substituted 1,4,5,6-tetrahydropyrimidinium salts.

- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

-

MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[5][11]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents.

- PMC - NIH. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action.

- Benchchem. (n.d.). Thionation of 3-Hydroxypropanamide using Lawesson's Reagent: A Technical Guide.

- Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines.

- MDPI. (n.d.). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.

- MDPI. (n.d.).

-

PMC - NIH. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[5][11]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents.

- MDPI. (n.d.).

- National Institute of Standards and Technology. (n.d.). Benzenethiol, 2-chloro-. NIST WebBook.

Sources

- 1. Synthesis and biological characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine derivatives as selective m1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dl.ndl.go.jp [dl.ndl.go.jp]

- 6. revistasbolivianas.ciencia.bo [revistasbolivianas.ciencia.bo]

- 7. Benzenethiol [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. echemi.com [echemi.com]

- 10. 53440-32-7 CAS MSDS (2-(1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)BENZENETHIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Benzenethiol [webbook.nist.gov]

Physical and chemical properties of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol

Abstract

This technical guide provides a comprehensive analysis of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol (CAS No. 53440-32-7), a heterocyclic compound featuring a unique combination of a nucleophilic thiol and a basic cyclic amidine. This document is structured to deliver field-proven insights for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, predictable spectroscopic signatures, a plausible synthetic pathway grounded in established chemical principles, and a detailed examination of its chemical reactivity. The guide also outlines critical safety and handling protocols, drawing analogies from structurally related compounds to ensure a high standard of laboratory safety.

Introduction

2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol is a fascinating molecule that merges two chemically significant functional moieties: a benzenethiol group and a 1,4,5,6-tetrahydropyrimidine ring. The thiol group, positioned ortho to the heterocyclic substituent, is a potent nucleophile and a key player in covalent chemistry, particularly relevant in the design of targeted covalent inhibitors in drug discovery. The tetrahydropyrimidine ring constitutes a cyclic amidine, imparting basicity and specific steric and electronic properties to the molecule. This unique structural arrangement suggests potential applications in medicinal chemistry as a scaffold for enzyme inhibitors, in materials science as a ligand for metal coordination, and as a versatile building block in organic synthesis. This guide aims to consolidate the known and predicted properties of this compound to serve as a foundational resource for its scientific exploration.

Molecular Structure and Identification

Chemical Structure

The molecule consists of a benzene ring substituted with a thiol (-SH) group and a 2-tetrahydropyrimidinyl group at adjacent positions (ortho substitution).

Caption: 2D structure of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol.

Nomenclature and Identifiers

For unambiguous identification, the following nomenclature and registry information are critical.

| Identifier | Value | Reference |

| IUPAC Name | 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzene-1-thiol | [1] |

| CAS Number | 53440-32-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₂N₂S | [1][4] |

| Molecular Weight | 192.28 g/mol | [1] |

| Synonyms | 2-(1,4,5,6-Tetrahydro-2-pyrimidinyl)benzenethiol, 2-(2-Mercaptophenyl)-1,4,5,6-tetrahydropyrimidine | [1][4] |

Physicochemical Properties

Physical State and Appearance

Based on its high melting point, 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol is a solid at standard temperature and pressure. The color and exact crystalline form are not widely reported in the literature.

Quantitative Properties

| Property | Value | Reference |

| Melting Point | 235-237 °C | [1] |

| Boiling Point | Not reported | |

| Density | Not reported |

Predicted Spectroscopic Data

While experimental spectra are not publicly available, the structure allows for reliable prediction of key spectroscopic features essential for its characterization.

-

¹H NMR Spectroscopy:

-

Aromatic Protons (4H): Expect complex multiplets in the δ 7.0-7.5 ppm range. The ortho, meta, and para protons will have distinct chemical shifts and coupling patterns.

-

Amidine N-H Protons (2H): A broad signal, typically in the δ 5.0-8.0 ppm range, which may exchange with D₂O.

-

Methylene Protons (N-CH₂): Two triplets, integrating to 4H, likely around δ 3.3-3.7 ppm.

-

Methylene Protons (C-CH₂-C): A multiplet (e.g., quintet), integrating to 2H, expected upfield around δ 1.8-2.2 ppm.

-

Thiol Proton (S-H): A sharp singlet with a variable chemical shift (δ 3.0-4.5 ppm), which can be confirmed by D₂O exchange.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons (6C): Six distinct signals are expected in the δ 110-150 ppm range. The carbon attached to sulfur (C-S) and the carbon attached to the pyrimidine ring will be key identifiers.

-

Amidine Carbon (C=N): A characteristic signal downfield, typically in the δ 155-165 ppm range.

-

Methylene Carbons (2x N-CH₂): Signals around δ 40-50 ppm.

-

Methylene Carbon (C-CH₂-C): A signal further upfield, around δ 18-25 ppm.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A broad absorption band in the 3100-3400 cm⁻¹ region.

-

C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

-

C=N Stretch (Amidine): A strong, sharp absorption around 1620-1680 cm⁻¹.

-

S-H Stretch: A weak, sharp peak near 2550-2600 cm⁻¹. Its weakness is a classic characteristic.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A prominent peak at m/z ≈ 192.28, corresponding to the molecular weight.

-

Fragmentation: Expect fragmentation patterns corresponding to the loss of the thiol group, cleavage of the tetrahydropyrimidine ring, and fragmentation of the aromatic ring.

-

Synthesis and Purification

Retrosynthetic Analysis

The most logical and field-proven approach to synthesizing 2-substituted tetrahydropyrimidines involves the condensation of a carboxylic acid derivative with a 1,3-diamine.[5][6] Applying this logic, the target molecule can be disconnected at the amidine C-N bonds, leading back to 1,3-diaminopropane and a derivative of 2-mercaptobenzoic acid (thiosalicylic acid).

Proposed Synthetic Protocol

This protocol is based on established methodologies for amidine synthesis. The key choice is to start with 2-mercaptobenzoic acid and 1,3-diaminopropane. The reaction proceeds via an initial salt formation, followed by thermal dehydration to form an amino-amide intermediate, which then cyclizes.

Step-by-Step Methodology:

-

Reactant Charging: To a high-pressure reaction vessel (e.g., a Parr bomb), add 2-mercaptobenzoic acid (1.0 eq) and an excess of 1,3-diaminopropane (5-10 eq). The excess diamine serves as both a reactant and a solvent.

-

Initial Reaction (Amide Formation): Seal the vessel and heat the mixture to 200-225 °C for 8-12 hours with stirring.[5] This high temperature is necessary to drive the dehydration and form the N-(3-aminopropyl)-2-mercaptobenzamide intermediate.

-

Removal of Excess Diamine: After cooling the vessel to room temperature, transfer the mixture to a round-bottom flask. Remove the excess 1,3-diaminopropane under reduced pressure using a rotary evaporator.

-

Cyclization (Amidine Formation): To the resulting residue, add a high-boiling, non-polar solvent such as o-xylene or diethylbenzene. Fit the flask with a Dean-Stark apparatus and reflux for 24-48 hours to facilitate the cyclization and removal of the second molecule of water.[5]

-

Work-up and Purification: Cool the reaction mixture. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, concentrate the solvent in vacuo. The crude product can be purified by recrystallization from a suitable solvent (e.g., toluene or ethanol) to yield the final product.

Reaction Mechanism

Caption: Proposed synthetic workflow for the target compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this molecule is governed by the interplay between its two primary functional groups.

Reactivity of the Thiol Group

-

Nucleophilicity: The thiol group is a soft and potent nucleophile. It can readily participate in S-alkylation, S-acylation, and Michael addition reactions. In the context of drug development, this makes it an excellent candidate for forming covalent bonds with electrophilic residues (like cysteine) in target proteins.[7]

-

Oxidation: Thiols are susceptible to oxidation. Mild oxidizing agents will convert it to the corresponding disulfide. Stronger oxidation can lead to the formation of sulfinic and sulfonic acids. This sensitivity necessitates careful handling, often under an inert atmosphere (N₂ or Ar), to prevent unwanted side reactions.

-

Acidity: Benzenethiol is significantly more acidic (pKa ≈ 6.6) than phenols or aliphatic thiols.[8] The thiol proton can be readily deprotonated by moderate bases to form a thiolate anion, which is an even stronger nucleophile.

Reactivity of the Tetrahydropyrimidine Moiety

-

Basicity: As a cyclic amidine, the tetrahydropyrimidine ring is basic and will be protonated by acids to form a resonance-stabilized amidinium salt. This property is crucial for its solubility in aqueous acidic media and for its potential to form ionic interactions within a biological target.

-

Hydrolysis: While generally stable, the amidine functionality can be hydrolyzed back to the corresponding amine and amide under harsh acidic or basic conditions, especially with prolonged heating.[9]

Potential as a Covalent Modifier in Drug Discovery

The ortho-positioning of the thiol group makes this molecule a compelling scaffold for targeted covalent inhibitors. The tetrahydropyrimidine portion can act as a recognition element, binding non-covalently in a protein's active site. Once properly oriented, the nucleophilic thiol is perfectly positioned to attack a nearby electrophilic "warhead" or a naturally occurring electrophilic amino acid residue, forming a permanent covalent bond and leading to irreversible inhibition.

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol. Therefore, a conservative approach based on the hazardous properties of a structural analog, benzenethiol (thiophenol) , is strongly recommended.[10][11][12]

Hazard Identification

The following hazards are associated with thiophenol and should be assumed for the target compound until proven otherwise.

| Hazard Class | GHS Classification | Precaution |

| Acute Toxicity | Category 1/2 (Oral, Dermal, Inhalation) | Fatal if swallowed, in contact with skin or if inhaled. [10][11] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[10][11] |

| Eye Damage/Irritation | Category 1 | Causes serious eye damage.[10] |

| Reproductive Toxicity | Category 2 | Suspected of damaging fertility or the unborn child.[10][11] |

| Aquatic Toxicity | Acute & Chronic Category 1 | Very toxic to aquatic life with long-lasting effects.[10] |

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[11] Ensure an eyewash station and safety shower are immediately accessible.[11]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator with an appropriate cartridge.[10]

-

Lab Coat: A flame-resistant lab coat is recommended.

-

-

Handling Practices: Avoid all direct contact. Do not eat, drink, or smoke in the handling area.[10] Prevent release to the environment.[10]

Storage and Stability

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11] Keep away from heat, sparks, and open flames.[11] Due to the thiol group's sensitivity to oxidation, storage under an inert atmosphere (N₂ or Ar) is recommended for long-term stability. Store separately from strong oxidizing agents and acids.[11]

Conclusion

2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol is a compound with significant, albeit underexplored, potential. Its combination of a highly nucleophilic thiol and a basic, structurally defined heterocyclic ring makes it a prime candidate for applications in covalent inhibitor design, coordination chemistry, and as a versatile synthetic intermediate. The information presented in this guide on its physical properties, predicted spectral characteristics, logical synthesis, and key reactivity profiles provides a solid foundation for any researcher or institution looking to work with this molecule. Adherence to the stringent safety protocols outlined is paramount to ensure its safe and effective use in the laboratory.

References

- Taylor, E. C., & Turchi, I. J. (1979). Synthesis of 2-Alkylpyrimidines via 2-Alkyl-1,4,5,6-tetrahydropyrimidines.

-

Cheméo. Benzenethiol (CAS 108-98-5) - Chemical & Physical Properties. Retrieved from [Link]

-

ResearchGate. (2025-08-08). Synthesis and properties of 1-aryl-2-alkyl-1,4,5,6-tetrahydropyrimidines. Retrieved from [Link]

-

Revistas Bolivianas. (2013-09-20). Tetrahydropyrimidines synthesis. Retrieved from [Link]

-

ChemRxiv. A predictive model for thiol reactivity of N-heteroaryl α-methylene–γ- lactams—a medicinally relevant. Retrieved from [Link]

-

ResearchGate. (2025-08-05). Synthesis of 1-aryl-1,4,5,6-tetrahydropyrimidines and 1-aryl-3-substituted 1,4,5,6-tetrahydropyrimidinium salts. Retrieved from [Link]

-

NIST. Benzenethiol, 2-methyl-. Retrieved from [Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Retrieved from [Link]

-

PubChem. 1,4,5,6-Tetrahydropyrimidin-2-amine. Retrieved from [Link]

-

ResearchGate. 4-phenyl-5-((pyrimidin-2-ylthio)methyl)-1,2,4-triazole-3-thiol as a platform for the synthesis of unsymmetrical disulfides. Retrieved from [Link]

-

Dempe, D. P. (2022). α-METHYLENE-γ-LACTAMS: THIOL REACTIVITY, BIOACTIVITY, AND APPLICATIONS TOWARDS TARGETED COVALENT INHIBITORS. Retrieved from [Link]

-

ResearchGate. Diastereoselectivity in the Ring Expansion of Tetrahydropyrimidin-2-ones into Tetrahydro-1H-1,3-diazepin-2-ones. Retrieved from [Link]

Sources

- 1. 53440-32-7 CAS MSDS (2-(1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)BENZENETHIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-(1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)BENZENETHIOL | 53440-32-7 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. dl.ndl.go.jp [dl.ndl.go.jp]

- 6. revistasbolivianas.ciencia.bo [revistasbolivianas.ciencia.bo]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Benzenethiol (CAS 108-98-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]

Spectroscopic data (NMR, IR, Mass Spec) for 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol

Foreword: The Imperative of Spectroscopic Validation in Modern Drug Discovery

In the landscape of contemporary drug development and materials science, the unambiguous structural confirmation of novel chemical entities is paramount. For researchers and scientists, the journey from synthesis to application is paved with analytical checkpoints, each designed to validate the molecular architecture and purity of a target compound. This guide is dedicated to the comprehensive spectroscopic characterization of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol (CAS No: 53440-32-7), a molecule incorporating the biologically significant tetrahydropyrimidine core and a reactive benzenethiol moiety.[1][2][3]

This document moves beyond a mere recitation of data. It is structured as a technical whitepaper, providing not only the expected spectral data but also the underlying scientific rationale for experimental choices and data interpretation. By integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we present a holistic analytical portrait that serves as a reliable reference for professionals in the field.

Molecular Identity:

-

Chemical Name: 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol

-

Molecular Formula: C₁₀H₁₂N₂S[4]

-

Molecular Weight: 192.28 g/mol [4]

-

Key Functional Groups: Aromatic Thiol (Thiophenol), Cyclic Amidine (Tetrahydropyrimidine)

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. The predicted spectra for our target molecule are based on established chemical shift principles and data from analogous structures.

The Causality Behind NMR Experimental Design

The choice of solvent and internal standard is critical for acquiring clean, reproducible NMR data. Deuterated solvents such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃) are chosen for their ability to dissolve a wide range of organic compounds without contributing interfering signals in the ¹H NMR spectrum.[5][6] DMSO-d₆ is particularly useful for this molecule as it can facilitate the observation of exchangeable protons (N-H, S-H) through hydrogen bonding. Tetramethylsilane (TMS) is the universally accepted internal standard (δ = 0.00 ppm), providing a sharp, inert reference point.

Experimental Protocol: NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Standard Addition: Add a minimal amount of TMS as an internal reference.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard proton spectrum with 16-32 scans. To confirm exchangeable protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the N-H and S-H signals should disappear or significantly diminish.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A greater number of scans (typically >1024) is required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic, aliphatic, and exchangeable protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Notes |

| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet (m) | 4H | The four protons on the disubstituted benzene ring will exhibit complex splitting patterns due to ortho, meta, and para coupling. Their chemical shifts are typical for substituted thiophenols.[7] |

| Thiol (S-H) | 3.4 - 4.5 | Singlet (s), broad | 1H | The thiol proton signal is characteristically a singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[7] This peak is D₂O exchangeable. |

| Tetrahydropyrimidine (N-CH₂-C) | 3.4 - 3.6 | Triplet (t) | 4H | These methylene protons (at positions 4 and 6) are adjacent to nitrogen atoms, causing significant deshielding. They are expected to appear as a triplet due to coupling with the C5 protons.[8] |

| Tetrahydropyrimidine (N-H) | 5.0 - 8.0 (variable) | Singlet (s), broad | 2H | The two N-H protons of the cyclic amidine are exchangeable. Their signals are often broad and their position can vary. These peaks are D₂O exchangeable.[9] |

| Tetrahydropyrimidine (C-CH₂-C) | 1.9 - 2.1 | Quintet (p) | 2H | The central methylene protons (at position 5) are coupled to the four protons at positions 4 and 6, resulting in a quintet (or pentet). This signal appears at a typical aliphatic shift.[8][10] |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| Amidine (N-C=N) | 155 - 165 | The C2 carbon of the tetrahydropyrimidine ring is part of an amidine functional group, leading to a highly deshielded signal in the downfield region of the spectrum, characteristic of sp² carbons bonded to two nitrogens.[9][11] |

| Aromatic (Ar-C) | 125 - 140 | The six aromatic carbons will resonate in this typical range. The signals for the ipso-carbons (C-S and C-C) will be distinct from the protonated carbons. |

| Tetrahydropyrimidine (N-CH₂) | 39 - 42 | The C4 and C6 carbons are deshielded by the adjacent nitrogen atoms but remain in the aliphatic region.[8] |

| Tetrahydropyrimidine (CH₂) | 18 - 21 | The C5 carbon is a standard aliphatic methylene carbon and is expected to be the most upfield signal in the spectrum.[8] |

Section 2: Infrared (IR) Spectroscopy - Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Experimental Protocol: IR Spectrum Acquisition (FT-IR)

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount (~1-2 mg) of the sample with ~100 mg of dry KBr powder and press into a transparent disc.

-

Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Frequencies

The IR spectrum provides a "fingerprint" of the molecule, with characteristic absorptions validating the presence of its core functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity & Notes |

| 3100 - 3400 | N-H Stretch | Amine/Amidine (N-H) | Medium to Strong, Broad. The broadness is due to hydrogen bonding between the N-H groups of the tetrahydropyrimidine ring.[9] |

| 3000 - 3100 | C-H Stretch (sp²) | Aromatic (Ar-H) | Medium, Sharp. Characteristic of C-H bonds on a benzene ring.[12] |

| 2850 - 2960 | C-H Stretch (sp³) | Aliphatic (CH₂) | Medium to Strong, Sharp. Corresponds to the methylene groups in the tetrahydropyrimidine ring.[13] |

| 2550 - 2600 | S-H Stretch | Thiol (S-H) | Weak. This absorption is notoriously weak and can sometimes be obscured, but its presence is a key indicator of the thiol group.[14][15][16] |

| 1640 - 1690 | C=N Stretch | Amidine | Strong. This is a highly characteristic and strong absorption for the C=N double bond within the cyclic amidine system.[13] |

| 1450 - 1600 | C=C Stretch | Aromatic Ring | Medium to Weak. A series of bands confirming the presence of the benzene ring.[12][13] |

| 1550 - 1640 | N-H Bend | Amine/Amidine | Medium. Bending vibration associated with the N-H groups.[13] |

| 1000 - 1250 | C-N Stretch | Amine/Amidine | Medium. Represents the stretching of the C-N single bonds within the heterocyclic ring.[13] |

Section 3: Mass Spectrometry (MS) - Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides definitive confirmation of the molecular weight and offers valuable structural clues through the analysis of fragmentation patterns.

The Rationale for High-Resolution MS

For accurate mass determination and formula confirmation, high-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer, is the gold standard. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺, minimizing initial fragmentation and clearly indicating the molecular weight.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Chromatography: Inject the sample into an Ultra-High-Performance Liquid Chromatography (UHPLC) system to ensure purity before mass analysis.

-

Ionization: Utilize an ESI source in positive ion mode. The acidic mobile phase used in reversed-phase chromatography facilitates the formation of the [M+H]⁺ ion.

-

Mass Analysis: Analyze the ions using a high-resolution mass spectrometer (e.g., Q-TOF) to obtain an accurate mass measurement.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum for structural confirmation.

Predicted Mass Spectrum Data (ESI-MS)

| m/z Value | Ion Identity | Rationale & Notes |

| 193.08 | [M+H]⁺ | The protonated molecular ion. HRMS would confirm the elemental composition as C₁₀H₁₃N₂S⁺. This is the primary evidence for the molecular weight. |

| 121.03 | [C₇H₅S]⁺ | A plausible major fragment resulting from the cleavage of the bond between the benzene ring and the pyrimidine ring, representing the benzenethiolyl cation. |

| 73.08 | [C₄H₉N₂]⁺ | This fragment could arise from the cleavage mentioned above, representing the protonated 2-imino-1,4,5,6-tetrahydropyrimidine fragment. |

| 160.06 | [M+H - SH]⁺ | Loss of the sulfhydryl radical followed by rearrangement is a possible fragmentation pathway for thiols. |

Note: Aromatic and heterocyclic rings are generally stable, often resulting in a prominent molecular ion peak in the mass spectrum.[17]

Section 4: Integrated Analytical Workflow

The structural elucidation of a molecule like 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol is not a linear process but a self-validating system where each analytical technique provides a piece of a larger puzzle. The workflow below illustrates this synergistic relationship.

Caption: Integrated workflow for synthesis and structural validation.

Conclusion

The comprehensive spectroscopic analysis of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol provides a robust and reliable dataset for its identification and characterization. The ¹H and ¹³C NMR spectra define the precise atomic connectivity and chemical environments. Infrared spectroscopy confirms the presence of the critical thiol, aromatic, and cyclic amidine functional groups. Finally, mass spectrometry provides unequivocal proof of the molecular weight and offers insights into the molecule's stability and fragmentation patterns. This integrated guide serves as an authoritative resource, empowering researchers to proceed with confidence in their downstream applications, from medicinal chemistry to materials science.

References

-

Al-Hourani, B. J. (2014). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. International Journal of Medicinal Chemistry, 2014, 1-6. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 11). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Scribd. (n.d.). IR Spectrum Frequency Table. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. Search | BLDpharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. 53440-32-7 CAS MSDS (2-(1,4,5,6-TETRAHYDRO-2-PYRIMIDINYL)BENZENETHIOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. Thiophenol(108-98-5) 1H NMR spectrum [chemicalbook.com]

- 8. revistasbolivianas.ciencia.bo [revistasbolivianas.ciencia.bo]

- 9. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrevlett.com [chemrevlett.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. eng.uc.edu [eng.uc.edu]

- 14. scribd.com [scribd.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. mdpi.com [mdpi.com]

- 17. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

Solubility of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol in common lab solvents

An In-Depth Technical Guide to the Solubility of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol

Foreword: From Theoretical Prediction to Practical Application

As a Senior Application Scientist, my experience has shown that a compound's journey from synthesis to application is paved with critical physicochemical data. Among the most fundamental of these is solubility. For a molecule like 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol, which possesses a unique combination of aromatic and basic heterocyclic moieties, understanding its behavior in various solvents is paramount for success in synthesis, purification, formulation, and screening.

Publicly available, experimentally-derived solubility data for this specific compound is scarce. This guide, therefore, takes a first-principles approach. Instead of merely presenting data, we will dissect the molecule's structure, predict its solubility based on established chemical principles, and provide a robust, self-validating experimental framework for you to generate precise, reliable solubility data in your own laboratory. This document is designed to be a practical and authoritative resource for researchers, chemists, and drug development professionals.

Molecular Structure Analysis and Solubility Prediction

A molecule's structure is the primary determinant of its solubility. The principle of "similia similibus solvuntur" or "like dissolves like" is our guiding axiom. Let's deconstruct the target molecule to understand its dual nature.

Structural Components

-

Benzenethiol Moiety: This part of the molecule consists of a benzene ring attached to a thiol (-SH) group.

-

Benzene Ring: Inherently nonpolar and hydrophobic. It favors interactions with nonpolar solvents through van der Waals forces.

-

Thiol Group: This group is a weak acid (pKa of benzenethiol is ~6.6) and can act as a weak hydrogen bond donor.[1] Its contribution to polarity is modest. Overall, this entire fragment suggests solubility in nonpolar to weakly polar organic solvents.[2]

-

-

1,4,5,6-Tetrahydropyrimidine Moiety: This is a cyclic amidine.

-

Polarity: This heterocyclic ring contains two nitrogen atoms and is significantly more polar than the benzenethiol part. It features N-H groups (hydrogen bond donors) and sp2-hybridized nitrogen atoms (hydrogen bond acceptors).

-

Basicity: Amidines are strong organic bases. The pKa of the parent 1,4,5,6-tetrahydropyrimidine is predicted to be around 12.2.[3][4] This is a crucial feature. The basic nitrogen atoms can be readily protonated by acids, forming a cationic salt.

-

Predicted Solubility Profile

The molecule's amphiphilic nature—having distinct polar/basic and nonpolar regions—leads to the following predictions:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low . While the benzene ring is compatible with these solvents, the highly polar and hydrogen-bonding tetrahydropyrimidine headgroup will resist dissolution.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solubility is predicted to be high . These solvents are effective at solvating polar functional groups and can accept hydrogen bonds from the molecule's N-H and S-H groups.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility should be moderate to good . Alcohols can both donate and accept hydrogen bonds, allowing for favorable interactions with the tetrahydropyrimidine ring.

-

Aqueous Solvents (e.g., Water, Buffers): Solubility in pure water is expected to be low due to the hydrophobic benzenethiol group. However, the solubility will be highly pH-dependent . In acidic solutions (e.g., pH < 7), the basic tetrahydropyrimidine will be protonated, forming a much more soluble salt.

This predictive analysis is visualized in the diagram below, breaking down the molecule into its functional components and their expected solvent affinities.

Caption: Molecular structure deconstruction and predicted solvent affinities.

A Validated Protocol for Experimental Solubility Determination

To move from prediction to fact, a rigorous experimental protocol is necessary. The equilibrium shake-flask method is the gold standard for determining solubility, providing thermodynamically accurate data. The following protocol is designed as a self-validating system, incorporating controls and precise analytical quantification.

Causality and Trustworthiness in Experimental Design

-

Why use an excess of solid? To ensure that the solvent is fully saturated at equilibrium, representing the true solubility limit.

-

Why equilibrate for 24-48 hours? Dissolution is not instantaneous. This extended period, with agitation, allows the system to reach a thermodynamic equilibrium between the solid and dissolved states.

-

Why control temperature? Solubility is temperature-dependent.[5] Maintaining a constant temperature (e.g., 25 °C) is crucial for data consistency and comparability.

-

Why use HPLC-UV for quantification? It is a highly specific and sensitive method, allowing for accurate concentration measurement even in complex mixtures and ensuring that you are only measuring your target compound. A validated calibration curve is the cornerstone of trustworthy quantification.

Step-by-Step Shake-Flask Methodology

-

Preparation:

-

Accurately weigh approximately 10-20 mg of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol into several 2 mL glass vials. Use an analytical balance for precision.

-

Prepare a panel of test solvents. A recommended starting set includes: Water (pH 7.0), 0.1 M HCl (aq), Methanol, Ethanol, Acetonitrile, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO), and Toluene.

-

-

Solvent Addition & Equilibration:

-

Add a precise volume (e.g., 1.0 mL) of a single solvent to each vial containing the pre-weighed solid.

-

Seal the vials tightly.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled incubator set to 25 °C.

-

Agitate the vials for at least 24 hours. Visually confirm that excess solid remains in each vial.

-

-

Sample Processing:

-

After equilibration, remove the vials and let them stand for 30 minutes to allow coarse particles to settle.

-

Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet all undissolved solid.

-

-

Sampling and Dilution:

-

Carefully open a vial and withdraw a small aliquot (e.g., 100 µL) of the clear supernatant. Crucially, do not disturb the solid pellet.

-

Immediately dilute the aliquot into a known, larger volume of a solvent in which the compound is highly soluble (e.g., a 1:1 mixture of Acetonitrile:Water or DMSO). The dilution factor should be chosen to bring the concentration into the linear range of your analytical method.

-

-

Quantification via HPLC-UV:

-

Prepare a set of calibration standards of your compound at known concentrations.

-

Analyze the calibration standards by HPLC-UV to generate a standard curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995 for reliability.

-

Inject the diluted samples from the solubility experiment.

-

Determine the concentration of the diluted sample from the standard curve.

-

-

Calculation:

-

Calculate the original solubility using the formula:

-

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

-

The entire workflow, from preparation to final data analysis, is outlined in the following diagram.

Caption: Shake-flask method for quantitative solubility measurement.

Data Presentation and Interpretation

The results of your experiments should be compiled into a clear, concise table. This allows for easy comparison between solvents and provides a valuable reference for all future work with this compound.

Table 1: Experimentally Determined Solubility of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol at 25 °C

| Solvent | Solvent Type | Polarity Index | Measured Solubility (mg/mL) | Qualitative Classification |

| Toluene | Nonpolar | 2.4 | [Experimental Value] | e.g., Insoluble |

| Dichloromethane | Polar Aprotic | 3.1 | [Experimental Value] | e.g., Sparingly Soluble |

| Acetonitrile | Polar Aprotic | 5.8 | [Experimental Value] | e.g., Soluble |

| Ethanol | Polar Protic | 4.3 | [Experimental Value] | e.g., Soluble |

| Methanol | Polar Protic | 5.1 | [Experimental Value] | e.g., Freely Soluble |

| DMSO | Polar Aprotic | 7.2 | [Experimental Value] | e.g., Very Soluble |

| Water (pH 7.0) | Polar Protic | 10.2 | [Experimental Value] | e.g., Slightly Soluble |

| 0.1 M HCl (aq) | Aqueous Acid | N/A | [Experimental Value] | e.g., Freely Soluble |

(Note: Polarity Index values are approximate. Qualitative classifications should follow USP guidelines where >100 mg/mL is Very Soluble, 10-100 mg/mL is Freely Soluble/Soluble, 1-10 mg/mL is Sparingly/Slightly Soluble, and <1 mg/mL is Very Slightly Soluble/Insoluble.)

Interpretation: The data in this table will provide a clear empirical picture of the compound's behavior. It is expected that the results will validate the initial predictions: high solubility in polar aprotics like DMSO, good solubility in alcohols, and a dramatic increase in aqueous solubility under acidic conditions due to salt formation. This pH-dependent effect is a critical piece of information for any work involving aqueous buffers, such as biological assays or formulation development.

References

-

Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]

-

FooDB. (2010). Showing Compound Benzenethiol (FDB011878). FooDB Database. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

Sources

- 1. Showing Compound Benzenethiol (FDB011878) - FooDB [foodb.ca]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 1,4,5,6-TETRAHYDROPYRIMIDINE | 1606-49-1 [chemicalbook.com]

- 4. 1,4,5,6-TETRAHYDROPYRIMIDINE CAS#: 1606-49-1 [m.chemicalbook.com]

- 5. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol

Disclaimer: The following guide is a theoretical exploration of the potential mechanism of action of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol, a compound for which no direct pharmacological data has been published in publicly available scientific literature. The hypotheses presented herein are derived from a comprehensive analysis of its core chemical structures: the tetrahydropyrimidine and benzenethiol moieties. This document is intended for researchers, scientists, and drug development professionals as a framework for initiating investigations into this molecule.

Introduction: A Molecule of Untapped Potential

The compound 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol represents a novel chemical entity with a structure suggestive of diverse pharmacological activities. Lacking empirical data, this guide will deconstruct the molecule into its primary functional components—the tetrahydropyrimidine heterocycle and the benzenethiol ring—to postulate its mechanism of action. Tetrahydropyrimidine derivatives are a well-established class of compounds with a broad spectrum of biological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1][2][3]. Similarly, the benzenethiol group is a known pharmacophore, primarily associated with antioxidant and nucleophilic activities.

This guide will first explore the potential biological activities conferred by each moiety independently, supported by evidence from analogous compounds. Subsequently, a synergistic mechanism will be proposed, integrating the putative functions of both components. Finally, a comprehensive set of experimental protocols will be detailed to systematically investigate these hypotheses, providing a roadmap for future research.

Part 1: The Tetrahydropyrimidine Core - A Scaffold for Diverse Bioactivity

The 1,4,5,6-tetrahydropyrimidine ring is a versatile scaffold known to interact with a variety of biological targets. The substitution at the 2-position, in this case by a benzenethiol group, is crucial in defining its pharmacological profile.

Postulated Anti-inflammatory and Immunomodulatory Effects

Numerous tetrahydropyrimidine derivatives have demonstrated significant anti-inflammatory activity[3]. This is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of pro-inflammatory cytokine production.

Hypothesized Mechanism: The tetrahydropyrimidine core of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol may act as a scaffold that positions the benzenethiol moiety to interact with inflammatory targets. The overall molecule could potentially inhibit signaling pathways such as NF-κB, a central regulator of inflammation.

Potential as an Antimicrobial Agent

The tetrahydropyrimidine nucleus is a common feature in many antimicrobial compounds[1][4]. The mechanism often involves the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.

Hypothesized Mechanism: The compound could potentially interfere with bacterial cell division or metabolic pathways. The lipophilic nature of the benzenethiol substituent may facilitate its transport across microbial cell membranes.

Neuromuscular and Ion Channel Modulation

Certain 2-substituted and 1,2-disubstituted 1,4,5,6-tetrahydropyrimidines have been shown to act as neuromuscular blocking agents[5]. This activity is typically mediated through interactions with nicotinic acetylcholine receptors at the neuromuscular junction. Additionally, some tetrahydropyrimidine derivatives are known to modulate calcium channels[4].

Hypothesized Mechanism: The tetrahydropyrimidine ring may act as a bioisostere for endogenous ligands of ion channels or receptors, leading to either agonistic or antagonistic effects. The specific nature of the substitution at the 2-position would determine the target selectivity and functional outcome.

Part 2: The Benzenethiol Moiety - A Reactive Pharmacophore

The benzenethiol group is characterized by its reactive sulfhydryl (-SH) group, which can participate in a variety of biological processes.

Antioxidant and Radical Scavenging Activity

Thiols are well-known antioxidants. The sulfhydryl group can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

Hypothesized Mechanism: 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol is likely to exhibit direct antioxidant activity. The thiol group can directly scavenge free radicals, protecting cells from oxidative damage. This could be particularly relevant in disease states associated with high levels of oxidative stress, such as inflammation and neurodegenerative disorders.

Nucleophilic Targeting of Electrophilic Species

The thiol group is a potent nucleophile and can react with electrophilic species within the cell. This can include the covalent modification of target proteins, a mechanism utilized by some drugs to achieve irreversible inhibition.

Hypothesized Mechanism: The benzenethiol moiety could form covalent bonds with cysteine residues in the active sites of specific enzymes, leading to their irreversible inhibition. This could be a potential mechanism for anticancer or antiviral activity, where the compound targets enzymes crucial for pathogen replication or tumor growth.

Part 3: A Synergistic Hypothesis - Integrated Mechanism of Action

The combination of the tetrahydropyrimidine and benzenethiol moieties in a single molecule suggests the possibility of a synergistic or multi-target mechanism of action.

Integrated Hypothesis: 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol may function as a multi-target agent. The tetrahydropyrimidine core could guide the molecule to specific biological targets, such as inflammatory kinases or microbial enzymes. Once localized, the benzenethiol moiety could exert its effects through either redox modulation (antioxidant activity) or covalent modification of the target protein. This dual-action mechanism could lead to enhanced potency and a unique pharmacological profile.

Experimental Protocols for Mechanistic Elucidation

To investigate the hypothesized mechanisms of action, a structured experimental approach is essential. The following protocols provide a starting point for the characterization of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol.

Protocol 1: Evaluation of Anti-inflammatory Activity

Objective: To determine if the compound possesses anti-inflammatory properties and to identify the potential molecular targets.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1 monocytes in appropriate media.

-

LPS Stimulation: Induce an inflammatory response by treating the cells with lipopolysaccharide (LPS).

-

Compound Treatment: Co-treat the cells with various concentrations of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol.

-

Nitric Oxide (NO) Measurement: Measure the production of nitric oxide, a key inflammatory mediator, using the Griess assay.

-

Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA or multiplex bead arrays.

-

Western Blot Analysis: Analyze the expression and phosphorylation status of key proteins in the NF-κB signaling pathway (e.g., IκBα, p65).

Protocol 2: Assessment of Antimicrobial Efficacy

Objective: To evaluate the antimicrobial activity of the compound against a panel of pathogenic bacteria and fungi.

Methodology:

-

Microorganism Panel: Select a range of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

-

Broth Microdilution Assay: Determine the Minimum Inhibitory Concentration (MIC) of the compound for each microorganism using a standardized broth microdilution method.

-

Time-Kill Assays: To assess whether the compound is bacteriostatic or bactericidal, perform time-kill assays at concentrations above the MIC.

-

Mechanism of Action Studies (if active): Investigate the potential mechanism of antimicrobial action through assays for cell membrane integrity, DNA gyrase inhibition, or other relevant targets.

Protocol 3: Antioxidant Capacity Determination

Objective: To quantify the direct antioxidant and radical scavenging properties of the compound.

Methodology:

-

DPPH Radical Scavenging Assay: Measure the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a common method for assessing antioxidant activity.

-

ABTS Radical Cation Decolorization Assay: Quantify the scavenging of the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.

-

Cellular Antioxidant Activity (CAA) Assay: Evaluate the antioxidant activity of the compound in a cell-based system to assess its bioavailability and efficacy in a more biologically relevant context.

Data Presentation

Table 1: Hypothetical Biological Activity Profile of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol

| Biological Activity | Postulated Mechanism | Key Experimental Assay |

| Anti-inflammatory | Inhibition of NF-κB signaling, reduction of pro-inflammatory cytokines | LPS-stimulated macrophage assay, ELISA |

| Antimicrobial | Disruption of microbial cell integrity or essential enzyme function | Broth microdilution for MIC determination |

| Antioxidant | Direct scavenging of reactive oxygen species | DPPH and ABTS radical scavenging assays |

| Neuromuscular Modulation | Interaction with nicotinic acetylcholine receptors | Electrophysiological studies on neuromuscular junctions |

| Anticancer | Covalent inhibition of key oncogenic proteins, induction of apoptosis | Cell viability assays (MTT), apoptosis assays |

Visualizations

Diagram 1: Putative Anti-inflammatory Signaling Pathway

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway.

Diagram 2: Proposed Experimental Workflow for Mechanistic Validation

Caption: A stepwise approach for the comprehensive mechanistic study.

Conclusion and Future Directions

While the precise mechanism of action of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol remains to be elucidated, its chemical structure strongly suggests a rich and multifaceted pharmacology. The confluence of the versatile tetrahydropyrimidine scaffold and the reactive benzenethiol moiety presents a compelling case for its potential as a multi-target therapeutic agent. The hypotheses and experimental frameworks presented in this guide offer a robust starting point for the scientific community to unravel the therapeutic potential of this intriguing molecule. Future research should focus on the systematic validation of these proposed mechanisms, which could pave the way for the development of novel therapeutics in a range of disease areas.

References

-

Tale, R., Chaple, D., Asnani, A., Kumar, P., & Avhad, D. (2021). A review on synthetic study and biological activities of tetrahydropyrimidinone derivatives. World Journal of Pharmaceutical Sciences, 9(9), 209–222. [Link]

-

Kumar, D., et al. (2021). Recent Progress on Synthesis and Bio-activities of Tetrahydropyrimidine-2-one derivatives. Research Journal of Science and Technology, 13(3), 221-226. [Link]

-

Jadhav, S. D., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 27(21), 7203. [Link]

-

Redda, K. K., et al. (2005). The chemistry and pharmacology of tetrahydropyridines. Current medicinal chemistry, 12(5), 551–571. [Link]

-

Farrag, A. M., et al. (2019). Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. Research in pharmaceutical sciences, 14(2), 126–139. [Link]

-

Sharma, V., et al. (2014). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & medicinal chemistry, 22(3), 1079–1092. [Link]

-

Brimblecombe, R. W., et al. (1969). The synthesis and pharmacology of some 1,4,5,6-tetrahydropyrimidines. British journal of pharmacology, 37(2), 425–435. [Link]

-

Khan, I., et al. (2013). Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as anticancer agents. European journal of medicinal chemistry, 64, 490–500. [Link]

-

Somayeh, N. B., et al. (2017). Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents. Iranian journal of pharmaceutical research : IJPR, 16(2), 596–601. [Link]

-

Wang, L., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European journal of medicinal chemistry, 64, 490–500. [Link]

-

Naglaa, M. A., & Eman, G. A. (2019). Synthesis of Novel Substituted Tetrahydropyrimidine Derivatives and Evaluation of Their Pharmacological and Antimicrobial Activities. Journal of Heterocyclic Chemistry, 56(1), 81-91. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship study and the effect of substituted... Retrieved from [Link]

-

PubChem. (n.d.). Thiophenol. Retrieved from [Link]

-

Ishida, K., et al. (2019). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. Journal of the American Chemical Society, 141(32), 12831–12840. [Link]

-

Human Metabolome Database. (2023). Showing metabocard for Benzenethiol (HMDB0033746). Retrieved from [Link]

-

Nogueira, C. W., & Rocha, J. B. T. (2021). Toxicology and pharmacology of synthetic organoselenium compounds: an update. Archives of toxicology, 95(5), 1533–1569. [Link]

-

Edeas, M., & Bach, K. (2020). Medicinal Thiols: Current Status and New Perspectives. Current medicinal chemistry, 27(19), 3183–3198. [Link]

Sources

- 1. rjstonline.com [rjstonline.com]

- 2. wjpsonline.com [wjpsonline.com]

- 3. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Some New Tetrahydropyrimidine Derivatives as Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The synthesis and pharmacology of some 1,4,5,6-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of 2-(1,4,5,6-Tetrahydropyrimidin-2-yl)benzenethiol and Related Scaffolds

Abstract

The tetrahydropyrimidine nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous synthetic compounds with a wide array of pharmacological activities.[1][2][3] This technical guide focuses on the derivatives of 2-(1,4,5,6-tetrahydropyrimidin-2-yl)benzenethiol, exploring their significant potential as therapeutic agents. While direct research on this specific benzenethiol derivative is nascent, the broader class of tetrahydropyrimidines has been extensively studied, revealing potent antimicrobial, anti-inflammatory, and anticancer properties. This document synthesizes the available scientific literature to provide researchers and drug development professionals with a comprehensive overview of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these promising compounds. We will delve into the molecular pathways they modulate and present quantitative data to support their therapeutic candidacy.

The Tetrahydropyrimidine Scaffold: A Versatile Core for Drug Discovery

The remarkable versatility of the tetrahydropyrimidine ring system stems from its unique structural and electronic properties, which allow for diverse substitutions and interactions with various biological targets. These heterocyclic compounds are central to many bioactive molecules, demonstrating activities ranging from antiviral and antifungal to calcium channel modulation.[2][3]

Synthesis Strategies: The Biginelli Reaction and Beyond

The synthesis of the tetrahydropyrimidine core is most famously achieved through the Biginelli reaction , a one-pot, three-component cyclocondensation. This efficient method typically involves the reaction of an aldehyde, a β-ketoester, and urea or thiourea, making it a cornerstone for generating a large library of derivatives.[1][2][3][4] The reaction's simplicity and the commercial availability of diverse starting materials allow for extensive structural modifications to fine-tune biological activity.

Alternative synthetic routes have also been developed. For instance, high-yield synthesis of 2-alkyl-1,4,5,6-tetrahydropyrimidines can be achieved through the condensation of 1,3-diaminopropane with carboxylic acids or their derivatives, followed by dehydrogenation to yield the corresponding aromatic pyrimidines.[5] These varied synthetic approaches provide chemists with a robust toolkit for exploring the chemical space around this scaffold.

Caption: Generalized workflow of the Biginelli reaction for synthesizing tetrahydropyrimidine derivatives.

Potent Antimicrobial Activity

Derivatives of the tetrahydropyrimidine scaffold have consistently demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including both Gram-positive and Gram-negative bacteria.[1][4][6] This makes them attractive candidates for the development of new antibiotics, a critical need in an era of growing antimicrobial resistance.

Spectrum of Activity and Mechanistic Insights

Studies have shown that these compounds can effectively inhibit the growth of clinically relevant bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, and Pseudomonas aeruginosa.[1][2] While the precise mechanism of action is still under investigation for many derivatives, it is hypothesized that they may interfere with essential cellular processes like cell wall synthesis, protein synthesis, or nucleic acid replication. The hybridization of the tetrahydropyrimidine core with other pharmacophores, such as benzenesulfonamides, has been shown to yield compounds with promising broad-spectrum efficacy.[6]

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of tetrahydropyrimidine derivatives is highly dependent on the nature and position of their substituents.

-

Aromatic Substituents: The presence of different substituted phenyl rings at the C-4 position can significantly influence activity. For example, compounds bearing an m-bromophenyl group have shown high antimicrobial effects.[7]

-

Hybrid Molecules: Conjugating the tetrahydropyrimidine scaffold with sulfonamide moieties has been a successful strategy to enhance antimicrobial and antibiofilm activities, particularly against K. pneumoniae and P. aeruginosa.[6]

Quantitative Data Summary: Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected tetrahydropyrimidine derivatives against various bacterial strains, showcasing their potent activity.